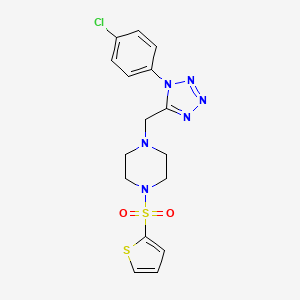

1-((1-(4-氯苯基)-1H-四唑-5-基)甲基)-4-(噻吩-2-基磺酰基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

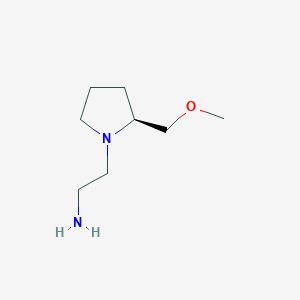

The compound , 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine, is a piperazine derivative with potential pharmacological applications. Piperazine derivatives are known for their versatility in medicinal chemistry, often serving as building blocks for pharmaceuticals targeting a variety of diseases. The presence of a tetrazole ring and a sulfonyl group in the molecule suggests that it may have unique biological activities, possibly as an antagonist or enzyme inhibitor.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles or nucleophiles to introduce different substituents onto the piperazine ring. For example, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution of corresponding bases . Similarly, the synthesis of 1-[(4-chlorophenyl)phenyl methyl] piperazine, a related compound, is achieved through a multi-step process starting from 4-chlorobenzophenone, followed by reduction, bromination, and final reaction with anhydrous piperazine . These methods provide a basis for the synthesis of the compound , which would likely involve the introduction of a tetrazole and a sulfonyl group to the piperazine core.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The substituents attached to the piperazine ring can significantly influence the compound's conformation and, consequently, its biological activity. The tetrazole ring is a bioisostere for the carboxyl group and is known for its role in increasing the bioavailability of pharmaceuticals. The sulfonyl group, often found in drugs, can enhance the solubility and metabolic stability of the compound. The molecular structure of the compound would be confirmed using spectroscopic techniques such as IR and 1H-NMR, as demonstrated in the synthesis of 1-(2,3-dichlorophenyl)piperazine .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on the functional groups present. The alkoxyphenyl thiocarbamyl piperazines, for instance, are synthesized through a reaction with isothiocyanates . The bromophenylmethyl piperazines are prepared through a reaction with bromophenylmethyl halides . The specific reactions for the synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine would likely involve the formation of the tetrazole ring and the introduction of the sulfonyl group, both of which would require careful optimization of reaction conditions to achieve high yields and purity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. The introduction of a sulfonyl group can improve water solubility, which is beneficial for pharmaceutical applications. The tetrazole ring can contribute to the acidity of the compound, potentially affecting its pharmacokinetics. The optimization of technological parameters, such as raw material ratio, reaction time, and temperature, is crucial for obtaining the desired product with high purity and yield, as seen in the synthesis of related compounds . The physical and chemical properties of the compound would be characterized using techniques such as high-performance liquid chromatography (HPLC) to ensure its suitability for further development.

科学研究应用

合成和抗菌活性

该化合物的合成涉及复杂的化学反应,从而形成具有潜在抗菌性能的衍生物。Bektaş 等人 (2007) 合成了新型 1,2,4-三唑衍生物并研究了它们的抗菌活性,发现一些衍生物对测试微生物具有中等到显着的活性。本研究突出了该化合物在开发新的抗菌剂中的相关性 (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

生物学评估受体增强

Romagnoli 等人 (2008) 合成了一系列噻吩衍生物作为 A1 腺苷受体的变构增强剂,证明了取代基对增强剂活性和结合亲和力的影响。这项研究表明该化合物在调节受体活性中的效用,可能导致新的治疗策略 (Romagnoli, R., Baraldi, P., Carrión, M. D., et al., 2008).

抗真菌和抗肿瘤活性

Gan 等人 (2010) 对含唑哌嗪衍生物的研究表明,这些化合物表现出相当大的抗菌、抗真菌和细胞毒活性。具体来说,某些衍生物表现出显着且广谱的抗菌功效,表明该化合物在治疗各种微生物感染中的潜力及其在癌症研究中的效用 (Gan, L.-L., Fang, B., & Zhou, C.-H., 2010).

与 CB1 大麻素受体的相互作用

Shim 等人 (2002) 探索了相关拮抗剂与 CB1 大麻素受体的分子相互作用,深入了解了化合物的结构构象及其在理解受体-配体相互作用中的潜在应用。这项研究有助于更广泛地了解大麻素受体药理学及其对治疗开发的影响 (Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A., 2002).

属性

IUPAC Name |

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-thiophen-2-ylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN6O2S2/c17-13-3-5-14(6-4-13)23-15(18-19-20-23)12-21-7-9-22(10-8-21)27(24,25)16-2-1-11-26-16/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSVLQOLKIHUIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxypropyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2521560.png)

![6-Bromo-N-[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2521564.png)

![2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2521567.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2521568.png)

![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide](/img/structure/B2521570.png)

![3-chloro-N-({3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2521572.png)

![(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2521573.png)

![3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2521579.png)

![1-[(4-Chlorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2521580.png)

![[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2521583.png)